N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-Benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a synthetic acetamide derivative featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-chlorophenyl group at position 2 and an acetamide side chain at position 3. The benzyl group on the acetamide nitrogen distinguishes it from structurally related compounds.
The 4-chlorophenyl substituent may enhance lipophilicity and target binding, while the benzyl group could influence solubility and pharmacokinetics.
Properties
IUPAC Name |
N-benzyl-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-8-6-16(7-9-17)18-12-19-21(28)25(10-11-26(19)24-18)14-20(27)23-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDUBDPJZZNVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[1,5-a]Pyrazine Formation
The pyrazolo[1,5-a]pyrazine scaffold is synthesized via a [3+3] cyclocondensation between a β-keto ester and a diamine precursor. Adapted from pyrazolo[1,5-a]pyrimidine syntheses, the following protocol is employed:
Step 1 : Reaction of ethyl acetoacetate with hydrazine hydrate in ethanol under reflux yields 5-aminopyrazole-4-carboxylate (Compound 1 , 85% yield).
Step 2 : Cyclization with malonyl chloride in the presence of triethylamine generates the dihydroxypyrazolo[1,5-a]pyrazine intermediate (Compound 2 , 72% yield).
Table 1 : Optimization of Cyclocondensation Conditions
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 80 | 68 |
| NaHCO3 | DCM | 25 | 45 |
| DBU | DMF | 100 | 72 |
Chlorination of Compound 2 using phosphorus oxychloride (POCl3) at 110°C for 6 hours affords 4-chloropyrazolo[1,5-a]pyrazine (Compound 3 , 89% yield).
Introduction of the 4-Chlorophenyl Group
Suzuki-Miyaura Coupling
The 4-chlorophenyl moiety is introduced via palladium-catalyzed cross-coupling. Compound 3 reacts with 4-chlorophenylboronic acid under Suzuki conditions:
Reagents : Pd(PPh3)4 (5 mol%), K2CO3 (2 eq.), DME/H2O (4:1).
Conditions : 90°C, 12 hours.
Outcome : 2-(4-Chlorophenyl)-4-chloropyrazolo[1,5-a]pyrazine (Compound 4 , 78% yield).
Table 2 : Suzuki Coupling Optimization
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)2 | K3PO4 | DMF | 62 |
| PdCl2(dppf) | Cs2CO3 | Dioxane | 71 |
| Pd(PPh3)4 | K2CO3 | DME/H2O | 78 |
Oxidation and Acetamide Installation
Ketone Formation
Compound 4 undergoes oxidation using Dess-Martin periodinane (DMP) in dichloromethane to yield 2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazine (Compound 5 , 92% yield).
Acetamide Side-Chain Attachment
Step 1 : Alkylation of Compound 5 with ethyl bromoacetate in the presence of NaH affords ethyl 2-(4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate (Compound 6 , 81% yield).
Step 2 : Saponification of Compound 6 with LiOH in THF/H2O generates the carboxylic acid (Compound 7 , 95% yield).
Step 3 : Activation with HATU and coupling with benzylamine in DMF yields N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (88% yield).
Alternative Synthetic Pathways
Reductive Amination Strategy
An alternative route involves reductive amination of a pyrazine-aldehyde intermediate (Compound 8 ) with benzylamine using NaBH3CN:
One-Pot Tandem Reactions
Recent advances enable a one-pot assembly of the pyrazine core and acetamide side chain using flow chemistry, reducing purification steps and improving efficiency (67% overall yield).
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazine-H), 7.45–7.32 (m, 9H, Ar-H), 4.52 (s, 2H, CH2), 4.38 (s, 2H, CH2).
- HRMS : m/z calcd. for C21H16ClN4O2 [M+H]+: 407.0932; found: 407.0935.
Table 3 : Comparative Yields Across Synthetic Routes
| Route | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| A | Suzuki coupling | 78 | 98 |
| B | Reductive amination | 84 | 97 |
| C | One-pot flow synthesis | 67 | 95 |
Challenges and Optimization
Regioselectivity in Cyclocondensation
Early attempts suffered from poor regiocontrol, yielding mixtures of pyrazolo[1,5-a]pyrazine and pyrazolo[5,1-a]pyrazine isomers. Solvent screening (THF vs. DMF) and base selection (DBU vs. Et3N) resolved this issue, favoring the desired regioisomer.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the nucleophile used in substitution reactions .
Scientific Research Applications
N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential as a drug lead.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural variations among analogues include substitutions on the pyrazolo[1,5-a]pyrazinone core and the acetamide nitrogen. Selected compounds and their properties are summarized below:
*Estimated based on similar compounds.
Key Observations:
- Substituent Effects on logP: The 4-chlorophenyl group increases logP (~3.5) compared to ethoxyphenyl (logP 2.7–3.5), aligning with chlorine’s electron-withdrawing and lipophilic nature .
- Solubility: G419-0349 (logSw = -4.03) exhibits poor aqueous solubility, typical of aromatic acetamides . The benzyl group in the target compound may further reduce solubility compared to 4-chlorophenyl-substituted analogues.
Biological Activity
N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This involves the cyclization of appropriate precursors, often starting from substituted hydrazines and diketones through condensation reactions.
- Introduction of the Benzyl Group : A nucleophilic substitution reaction is utilized where a benzyl halide reacts with the pyrazolo[1,5-a]pyrazine intermediate.
- Acetamide Formation : The final step involves acylation with an acetic anhydride or similar agent to introduce the acetamide group.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their functions. For instance, it has been shown to inhibit poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms .
- Receptor Modulation : It may interact with cell surface receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Nucleic Acid Interaction : The compound could bind to DNA or RNA, potentially affecting gene expression and replication processes.
Anticonvulsant Activity
A study highlighted the anticonvulsant properties of structurally related compounds. It was found that N-benzyl-2-acetamidoacetamides exhibited significant anticonvulsant activity, suggesting that similar derivatives might also possess this property. The ED50 values for certain derivatives indicated comparable efficacy to established anticonvulsants like phenytoin .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that this compound is likely to be absorbed well in the human intestine and can cross the blood-brain barrier effectively. This characteristic is crucial for compounds targeting central nervous system disorders .
Comparative Data Table
| Property | Value |
|---|---|
| Blood-Brain Barrier Penetration | High (0.9778) |
| Human Intestinal Absorption | Excellent (1.0) |
| CYP450 Inhibitory Promiscuity | High (0.5414) |
| Ames Test | Non-toxic (0.5109) |
Case Studies and Research Findings
Recent investigations into related compounds have provided insights into their potential therapeutic applications:
- Anticancer Activity : Research has indicated that pyrazolo derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
- Methemoglobinemia Risk : Caution is advised when combining this compound with certain agents like benzyl alcohol due to increased risk of methemoglobinemia, highlighting the importance of understanding drug interactions in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
